molecular formula C11H15ClN2 B14237037 (S)-2-(4-chlorobenzyl)piperazine CAS No. 612502-41-7

(S)-2-(4-chlorobenzyl)piperazine

Cat. No.: B14237037
CAS No.: 612502-41-7
M. Wt: 210.70 g/mol
InChI Key: NCKDJZCVHKZFSG-NSHDSACASA-N
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Description

(S)-2-(4-chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a 4-chlorobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. Additionally, purification steps, such as recrystallization or chromatography, are implemented to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

(S)-2-(4-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-2-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and potential therapeutic benefits .

Properties

CAS No.

612502-41-7

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1

InChI Key

NCKDJZCVHKZFSG-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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